Desacetylvecuronium bromide, also known as 3-desacetylvecuronium, is a metabolite of the neuromuscular blocking agent vecuronium. Vecuronium is commonly used to induce muscle relaxation during surgical procedures and is metabolized in the body to form 3-desacetylvecuronium. The pharmacological properties of this metabolite have been a subject of interest due to its potential implications in clinical settings, particularly in patients with varying organ function statuses.
The mechanism of action of 3-desacetylvecuronium involves its interaction with nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation. It is a potent neuromuscular blocking drug, and studies have shown that it has a smaller plasma clearance and a larger steady-state distribution volume compared to its parent compound, vecuronium. Additionally, 3-desacetylvecuronium has a longer terminal elimination half-life and mean residence time, which may contribute to episodes of prolonged paralysis, especially after long-term administration of vecuronium in intensive care units1.
In human volunteers, 3-desacetylvecuronium has been shown to produce a significant neuromuscular block, with a concentration required for 50% block being slightly higher than that of vecuronium. The pharmacokinetics and pharmacodynamics of 3-desacetylvecuronium were assessed by measuring drug concentrations in plasma and urine, as well as the force of contraction of the adductor pollicis muscle. The findings suggest that the metabolite could be responsible for prolonged neuromuscular block when vecuronium is used over extended periods, such as in intensive care settings1.
The pharmacokinetics, biodisposition, and neuromuscular effects of 3-desacetylvecuronium have also been studied in cats, including those with induced kidney or liver failure. Interestingly, in cats with renal failure, the pharmacokinetic and pharmacodynamic variables of 3-desacetylvecuronium did not differ significantly from those in control cats. However, in cats with liver failure, plasma clearance was significantly reduced, and the mean residence time was increased, leading to a prolonged duration of action and recovery index. These findings highlight the importance of liver function in the metabolism of 3-desacetylvecuronium and suggest that patients with liver impairment may require careful monitoring and dose adjustments when vecuronium or its metabolites are used2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: